molecular formula C10H19N B2570218 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine CAS No. 1781639-39-1

2-(Bicyclo[2.2.2]octan-2-yl)ethanamine

Cat. No.: B2570218
CAS No.: 1781639-39-1
M. Wt: 153.269
InChI Key: GRTQEDXZJPQQDN-UHFFFAOYSA-N
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Description

2-(Bicyclo[2.2.2]octan-2-yl)ethanamine is a compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[2.2.2]octane framework provides rigidity and stability, making it a valuable scaffold in synthetic chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various rearranged and unrearranged bicyclo[2.2.2]octane derivatives .

Comparison with Similar Compounds

Uniqueness: 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine is unique due to its larger bicyclic structure, which provides greater rigidity and stability compared to smaller bicyclic compounds. This makes it particularly useful in applications requiring a stable and rigid scaffold.

Properties

IUPAC Name

2-(2-bicyclo[2.2.2]octanyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c11-6-5-10-7-8-1-3-9(10)4-2-8/h8-10H,1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTQEDXZJPQQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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